AN3661

Description

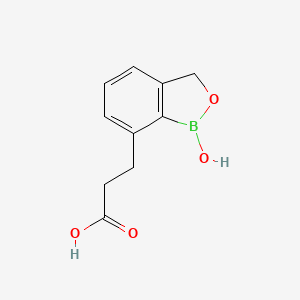

The exact mass of the compound 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVOKIPNIZQANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC=C2CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268335-33-6 | |

| Record name | 3-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-7-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AN3661's Mechanism of Action on PfCPSF3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the novel antimalarial compound AN3661, focusing on its interaction with the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3). This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the key processes involved.

Executive Summary

This compound is a potent benzoxaborole-class antimalarial compound that exhibits nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2][3][4][5] Its novel mechanism of action targets a critical enzyme in the parasite's mRNA processing machinery, PfCPSF3, a homolog of the human cleavage and polyadenylation specificity factor subunit 3 (CPSF-73).[1][3][6] By inhibiting the endonuclease activity of PfCPSF3, this compound disrupts the 3'-end processing of pre-mRNAs, leading to a global decrease in mature mRNA transcripts and subsequent parasite death.[1][3][7] Resistance to this compound is directly linked to point mutations within the active site of PfCPSF3, confirming it as the primary target.[1][3] This unique mode of action presents a promising avenue for the development of new antimalarial therapies to combat the growing threat of drug resistance.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound against various Plasmodium species and strains.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Parasite Strain | Drug Resistance Profile | Mean IC50 (nM) | Reference(s) |

| 3D7 | Sensitive | 20-56 | [1][4] |

| W2 | Resistant | 20-56 | [1][4] |

| Dd2 | Resistant | 20-56 | [1][4] |

| K1 | Resistant | 20-56 | [1][4] |

| HB3 | Resistant | 20-56 | [1][4] |

| FCR3 | Resistant | 20-56 | [1][4] |

| TM90C2B | Resistant | 20-56 | [1][4] |

| Ugandan field isolates | Mixed | 64 (mean ex vivo) | [1][2][3][5] |

| Mean (Lab Strains) | Mixed | 32 | [2][3][5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Plasmodium Species | Route of Administration | Dosing Regimen | Efficacy (ED90) | Reference(s) |

| Murine | P. berghei | Oral | Daily for 4 days | 0.34 mg/kg | [1][3][4] |

| Murine (humanized) | P. falciparum | Oral | Daily for 4 days | 0.57 mg/kg | [1][3] |

Table 3: Cytotoxicity of this compound

| Cell Line | Cell Type | CC50 (µM) | Reference(s) |

| Jurkat | Human T lymphocyte | 60.5 | [4] |

| Various other mammalian cell lines | - | >25 | [4] |

Mechanism of Action

This compound exerts its parasiticidal effect by specifically targeting and inhibiting the endonuclease activity of PfCPSF3.

The Target: PfCPSF3

PfCPSF3 is a key component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex in P. falciparum.[6] This complex is essential for the 3'-end processing of pre-mRNAs, a critical step in gene expression that involves cleavage of the nascent transcript and subsequent addition of a poly(A) tail. This process is vital for mRNA stability, nuclear export, and efficient translation. PfCPSF3 contains a metallo-β-lactamase domain with a binuclear zinc center in its active site, which is responsible for the endonucleolytic cleavage of the pre-mRNA.[3]

Inhibition of PfCPSF3 by this compound

This compound, a benzoxaborole, is believed to interact with the binuclear zinc center in the active site of PfCPSF3.[3] The boron atom of the benzoxaborole moiety acts as a metal chelator, effectively inhibiting the enzyme's catalytic activity. This inhibition prevents the cleavage of pre-mRNAs, leading to a disruption of downstream processing and a subsequent loss of mature transcripts.[1][3][7] Homology models of PfCPSF3 have located the this compound binding site within the active site, and mutations conferring resistance have been identified in this region.[1][3][8]

Downstream Effects on the Parasite

The inhibition of PfCPSF3 and the subsequent disruption of mRNA processing have a catastrophic effect on the parasite. The loss of stable, mature transcripts leads to a global shutdown of protein synthesis, ultimately resulting in parasite death.[1] Studies have shown that treatment of trophozoites with this compound leads to the loss of specific transcripts.[1][3][7]

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Parasite Growth Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

-

Methodology:

-

P. falciparum cultures are synchronized to the ring stage.

-

A 96-well microtiter plate is prepared with serial dilutions of this compound.

-

Infected red blood cells (iRBCs) at a defined parasitemia and hematocrit are added to each well.

-

The plate is incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by microscopy.

-

The fluorescence intensity or parasitemia is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

-

Generation and Confirmation of this compound-Resistant Parasites

-

Objective: To select for and identify the genetic basis of this compound resistance.

-

Methodology:

-

P. falciparum cultures are exposed to gradually increasing concentrations of this compound over a prolonged period.

-

The emergence of resistant parasites is monitored by regular IC50 determination.

-

Once a stable resistant phenotype is established, genomic DNA is extracted from both the resistant and the parental (sensitive) parasite lines.

-

Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other genetic changes in the resistant parasites.

-

The identified mutations, particularly those in pfcpsf3, are confirmed by Sanger sequencing.

-

Target Validation using CRISPR-Cas9

-

Objective: To confirm that mutations in pfcpsf3 are responsible for this compound resistance.

-

Methodology:

-

A guide RNA (gRNA) specific to the target locus in pfcpsf3 is designed.

-

A donor template plasmid is constructed containing the desired point mutation flanked by homologous sequences to the target gene.

-

The Cas9 nuclease and the gRNA are co-transfected with the donor template into drug-sensitive P. falciparum parasites.[9][10]

-

The parasites undergo selection to enrich for those that have incorporated the mutation through homology-directed repair.

-

The presence of the desired mutation in the parasite population is confirmed by sequencing.

-

The IC50 of the engineered parasite line to this compound is determined and compared to that of the parental line to confirm the resistance phenotype.[1][3][11]

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for target validation.

Caption: Mechanism of action of this compound on PfCPSF3.

Caption: Experimental workflow for target validation.

Caption: Logical flow from this compound to parasite death.

References

- 1. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immunomart.com [immunomart.com]

- 3. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 | Other antimalarial targets | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. esrf.fr [esrf.fr]

AN3661: A Technical Guide to a Novel Antimalarial Benzoxaborole

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN3661 is a novel benzoxaborole compound with potent antimalarial activity against multiple strains of Plasmodium falciparum, including those resistant to existing drugs. Its unique mechanism of action, targeting the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), presents a promising new avenue for the development of next-generation antimalarial therapies. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, chemically known as 7-((2'-carboxylic acid) ethyl) benzoxaborole, is a synthetic organic compound belonging to the benzoxaborole class. The presence of a boron atom within the heterocyclic ring system is a key feature of this chemical series and is essential for its biological activity.

| Property | Value |

| IUPAC Name | 3-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid |

| Molecular Formula | C10H11BO4 |

| Molecular Weight | 206.00 g/mol |

| Canonical SMILES | OC(=O)CCc1cccc2c1B(O)OC2[1] |

| InChI | InChI=1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13)[1] |

| InChI Key | CEVOKIPNIZQANN-UHFFFAOYSA-N[1] |

Mechanism of Action: Targeting PfCPSF3

This compound exerts its antimalarial effect by inhibiting a crucial enzyme in the parasite's mRNA processing machinery, the Plasmodium falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3).[2][3][4][5] PfCPSF3 is a key component of the cleavage and polyadenylation complex, which is responsible for the 3'-end processing of pre-mRNAs. This process is essential for the maturation, stability, and transport of messenger RNAs, which are subsequently translated into proteins.

By binding to and inhibiting the endonuclease activity of PfCPSF3, this compound disrupts the normal processing of parasite mRNAs, leading to their degradation and a subsequent halt in protein synthesis. This ultimately results in parasite death.[6][7] This mechanism is distinct from those of currently used antimalarial drugs, making this compound a valuable tool against drug-resistant parasite strains.

References

- 1. mmv.org [mmv.org]

- 2. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 | Other antimalarial targets | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. esrf.fr [esrf.fr]

- 5. immune-system-research.com [immune-system-research.com]

- 6. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

AN3661: A Technical Deep-Dive into a Novel Benzoxaborole Antimalarial

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel antimalarial compound belonging to the benzoxaborole class, which has demonstrated significant potency against multiple strains of Plasmodium falciparum, including those resistant to currently available drugs.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, resistance profile, and the experimental methodologies used in its characterization. The information is intended to serve as a detailed resource for researchers and professionals involved in antimalarial drug discovery and development.

Mechanism of Action

This compound exerts its antimalarial effect by targeting the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), a homolog of the mammalian CPSF-73.[1][4] PfCPSF3 is a key endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA), a critical step in gene expression.[4][5] By inhibiting PfCPSF3, this compound disrupts the maturation of mRNA transcripts, leading to a loss of essential gene expression in the parasite and subsequent cell death.[1][3] The boron atom within the benzoxaborole scaffold is essential for this inhibitory activity.[6]

dot

Caption: Mechanism of action of this compound targeting PfCPSF3.

Data Presentation

In Vitro Efficacy of this compound

The in vitro activity of this compound has been evaluated against various laboratory-adapted strains and clinical isolates of P. falciparum. The compound demonstrates potent activity in the nanomolar range.

| Strain/Isolate | IC₅₀ (nM) | Resistance Profile of Strain |

| Laboratory Strains | ||

| 3D7 | 20-56 | Sensitive to standard antimalarials |

| W2 | 20-56 | Resistant to standard antimalarials |

| Dd2 | 20-56 | Resistant to standard antimalarials |

| K1 | 20-56 | Resistant to standard antimalarials |

| HB3 | 20-56 | Resistant to standard antimalarials |

| FCR3 | 20-56 | Resistant to standard antimalarials |

| TM90C2B | 20-56 | Resistant to standard antimalarials |

| Mean (Lab Strains) | 32 | |

| Ugandan Field Isolates | ||

| Mean (ex vivo) | 64 | N/A |

Data compiled from multiple sources.[1][3][4][7]

In Vivo Efficacy of this compound in Murine Models

This compound has demonstrated significant efficacy in murine models of malaria when administered orally.

| Murine Model | Parasite Species | Dosing Regimen | Efficacy Metric (Day 4) | ED₉₀ (mg/kg) |

| Standard Mouse Model | P. berghei | 4-day oral administration | 90% Effective Dose | 0.34 |

| Human Erythrocyte Engrafted NODscidIL-2Rγnull Mice | P. falciparum | 4-day oral administration | 90% Effective Dose | 0.57 |

Data compiled from multiple sources.[1][2][3]

Cytotoxicity Profile of this compound

This compound exhibits minimal cytotoxicity against mammalian cell lines, indicating a favorable selectivity for the parasite target.

| Cell Line | CC₅₀ (µM) |

| Jurkat | 60.5 |

| Other mammalian cell lines | >25 |

Data from a study on the activity of this compound.[4]

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage using sorbitol treatment.

-

Plate Preparation: Test compounds are serially diluted and added to 96-well microplates.

-

Assay Initiation: A synchronized parasite culture with a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) is added to the wells containing the test compounds.

-

Incubation: Plates are incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

-

Fluorescence Reading: Plates are read on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

In Vivo Efficacy in Murine Malaria Models

This protocol outlines the general procedure for evaluating the efficacy of antimalarial compounds in a P. berghei mouse model.

-

Infection: Mice (e.g., C57BL/6) are infected intravenously with P. berghei-parasitized red blood cells.

-

Drug Administration: Treatment with the test compound (e.g., this compound) is initiated on the day of infection and continues for a specified period (e.g., 4 days) via oral gavage. A control group receives the vehicle only.

-

Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

Efficacy Determination: The 90% effective dose (ED₉₀), the dose required to suppress parasitemia by 90% compared to the control group, is determined.

-

Survival Analysis: In some studies, mice are monitored for survival to assess the curative potential of the compound.

In Vitro Selection of this compound-Resistant Parasites

This protocol is used to generate and characterize drug-resistant parasite lines.

-

Drug Pressure: A culture of P. falciparum (e.g., Dd2 strain) is exposed to a constant concentration of this compound (e.g., 2-3 times the IC₉₀).

-

Monitoring: Parasite growth is monitored. Initially, parasitemia will decrease.

-

Recrudescence: The culture is maintained until parasite regrowth (recrudescence) is observed, indicating the emergence of a resistant population.

-

Cloning: Resistant parasites are cloned by limiting dilution.

-

Phenotypic Characterization: The IC₅₀ of the resistant clones is determined and compared to the parental strain to confirm the degree of resistance.

-

Genotypic Characterization: The genomes of the resistant clones are sequenced to identify mutations associated with resistance.

dot

Caption: Experimental workflow for selecting and characterizing this compound resistance.

CRISPR-Cas9-Mediated Gene Editing

To confirm that mutations in pfcpsf3 confer resistance to this compound, CRISPR-Cas9 technology is employed to introduce these specific mutations into the genome of drug-sensitive parental parasite lines.

-

Plasmid Construction:

-

A guide RNA (gRNA) plasmid is constructed to direct the Cas9 nuclease to the target site in the pfcpsf3 gene.

-

A donor template plasmid is created containing the desired point mutation(s) flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

-

-

Transfection: The gRNA plasmid, a Cas9-expressing plasmid, and the donor template plasmid are co-transfected into the parental P. falciparum strain.

-

Selection and Cloning: Transfected parasites are selected, and clonal lines are established.

-

Verification: The presence of the intended mutation is confirmed by Sanger sequencing of the pfcpsf3 gene.

-

Phenotypic Analysis: The this compound IC₅₀ of the engineered mutant parasites is determined to assess if the introduced mutation recapitulates the resistance phenotype.

Resistance Profile

In vitro selection studies have shown that resistance to this compound is associated with point mutations in the pfcpsf3 gene.[1] These mutations are located in the predicted active site of the PfCPSF3 enzyme.[1][3] The introduction of these mutations into drug-sensitive parasites using CRISPR-Cas9 has been shown to recapitulate the resistance phenotype, confirming the role of PfCPSF3 as the target of this compound.[1]

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. Its potent in vitro and in vivo activity against drug-resistant P. falciparum, coupled with a favorable safety profile, underscores its potential as a next-generation antimalarial drug. The identification of its target, PfCPSF3, opens new avenues for structure-based drug design to develop even more effective benzoxaborole-based antimalarials. Further preclinical and clinical development of this compound and related compounds is warranted to address the urgent need for new therapies to combat malaria.[8]

References

- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 2. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of parasite DNA enrichment approaches to generate whole genome sequencing data for Plasmodium falciparum from low parasitaemia samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

AN3661 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target of AN3661, a potent antimalarial compound. This compound belongs to the benzoxaborole class of molecules and has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Executive Summary

-

In Vitro Resistance Studies: P. falciparum parasites selected for resistance to this compound consistently harbor mutations in the pfcpsf3 gene.

-

Genetic Validation: CRISPR-Cas9-mediated introduction of these identified mutations into the pfcpsf3 gene of drug-sensitive parasites confers resistance to this compound.[2]

-

Mechanism of Action: Inhibition of PfCPSF3 by this compound is proposed to disrupt the 3'-end processing of pre-mRNAs, a critical step in gene expression, leading to parasite death.[2]

This guide will detail the experimental methodologies, present the key quantitative data, and provide visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Antimalarial Activity of this compound

| P. falciparum Strain | Resistance Phenotype | IC50 (nM) |

| 3D7 | Drug-sensitive | 20-56 |

| W2 | Chloroquine-resistant | 20-56 |

| Dd2 | Mefloquine-resistant | 20-56 |

| K1 | Multidrug-resistant | 20-56 |

| HB3 | - | 20-56 |

| FCR3 | - | 20-56 |

| TM90C2B | - | 20-56 |

| Ugandan field isolates (mean) | Ex vivo | 64 |

Source:[1]

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | CC50 (µM) |

| Jurkat | Human T lymphocyte | 60.5 |

| Other mammalian cell lines | - | >25 |

Source:[1]

Experimental Protocols

In Vitro Resistance Selection

Objective: To identify the genetic basis of resistance to this compound in P. falciparum.

Methodology:

-

Parasite Culture: Continuous cultures of P. falciparum (e.g., strains Dd2 or W2) are maintained in human erythrocytes in a complete medium.

-

Drug Pressure Application: Parasite cultures are exposed to gradually increasing concentrations of this compound, starting from a sub-lethal dose.

-

Selection of Resistant Parasites: The drug concentration is incrementally increased as the parasites adapt and resume growth. This process is continued until a resistant parasite population is established that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental strain.

-

Clonal Isolation: Clonal lines of resistant parasites are isolated by limiting dilution.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the resistant and parental parasite lines. The full genome, or targeted genes, are sequenced to identify mutations that have arisen in the resistant parasites. The pfcpsf3 gene is a key gene of interest for sequencing.

Target Validation using CRISPR-Cas9 Gene Editing

Objective: To confirm that mutations in pfcpsf3 are responsible for this compound resistance.

Methodology:

-

Vector Construction:

-

A plasmid vector is engineered to express the Cas9 nuclease from Streptococcus pyogenes.

-

A single guide RNA (sgRNA) is designed to target a specific sequence within the pfcpsf3 gene in wild-type, drug-sensitive P. falciparum.

-

A donor DNA template is synthesized, containing the desired point mutation(s) in the pfcpsf3 gene, flanked by homologous sequences to the regions upstream and downstream of the target site to facilitate homology-directed repair.

-

-

Parasite Transfection: The Cas9-expressing plasmid and the donor DNA template are co-transfected into drug-sensitive P. falciparum parasites.

-

Selection of Edited Parasites: Transfected parasites are cultured, and selection pressure may be applied to enrich for parasites that have incorporated the desired mutation.

-

Genotypic Confirmation: Genomic DNA is extracted from the parasite population, and the pfcpsf3 locus is sequenced to confirm the successful introduction of the intended mutation(s).

-

Phenotypic Analysis: The this compound susceptibility of the genetically edited parasites is determined using standard in vitro growth inhibition assays and compared to that of the parental wild-type parasites. A significant increase in the IC50 value for this compound in the edited parasites validates that the specific mutation in pfcpsf3 confers resistance.[2]

Mandatory Visualization

Caption: Workflow for this compound target identification and validation.

Caption: Proposed mechanism of this compound via inhibition of PfCPSF3.

Conclusion

The convergence of genetic evidence from in vitro resistance studies and CRISPR-Cas9-mediated gene editing robustly validates PfCPSF3 as the primary molecular target of the benzoxaborole antimalarial compound, this compound. The disruption of pre-mRNA processing through the inhibition of PfCPSF3 presents a novel mechanism of action for antimalarial drugs. This detailed understanding of the target and mechanism of this compound provides a strong foundation for the development of next-generation antimalarials targeting this essential pathway in P. falciparum. Further biochemical and structural studies will be crucial to fully elucidate the molecular interactions between this compound and PfCPSF3, which will aid in the design of even more potent and selective inhibitors.

References

PfCPSF3: A Technical Guide to a Novel Antimalarial Drug Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the identification and validation of novel antimalarial drug targets. This technical guide focuses on the P. falciparum Cleavage and Polyadenylation Specificity Factor subunit 3 (PfCPSF3), a critical enzyme in the parasite's mRNA processing machinery. Inhibition of PfCPSF3 represents a promising therapeutic strategy with a novel mechanism of action that can circumvent existing resistance patterns. This document provides an in-depth overview of PfCPSF3 as a drug target, including its biological function, target validation, known inhibitors, and relevant experimental methodologies.

Introduction to PfCPSF3

PfCPSF3 is the catalytic subunit of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, an essential component of the eukaryotic mRNA 3'-end processing machinery.[1] In P. falciparum, this enzyme is responsible for the endonucleolytic cleavage of pre-mRNAs, a crucial step for the subsequent addition of a poly(A) tail.[1] This polyadenylation is vital for mRNA stability, nuclear export, and efficient translation into proteins. By disrupting this fundamental process, inhibitors of PfCPSF3 can effectively halt parasite proliferation.[1]

The validation of PfCPSF3 as a viable antimalarial drug target was significantly advanced by studies on the benzoxaborole class of compounds.[2] Specifically, the compound AN3661 demonstrated potent antimalarial activity and resistance to it was mapped to mutations in the pfcpsf3 gene.[2] This genetic evidence strongly implicates PfCPSF3 as the primary target of this chemical series.

Target Validation

The essentiality of PfCPSF3 for parasite survival has been validated through genetic and chemical approaches.

-

Genetic Validation: CRISPR-Cas9-mediated introduction of mutations found in this compound-resistant parasite lines into the pfcpsf3 gene of wild-type parasites was shown to confer resistance to the compound.[2] This directly links the genotype (mutations in pfcpsf3) to the phenotype (drug resistance) and confirms PfCPSF3 as the target.

-

Chemical Validation: Treatment of P. falciparum cultures with this compound leads to a loss of specific transcripts in trophozoites, consistent with the inhibition of mRNA processing.[2] This effect is not observed in parasites harboring resistance-conferring mutations in PfCPSF3.

PfCPSF3 Inhibitors and Quantitative Data

The benzoxaboroles are the most well-characterized class of PfCPSF3 inhibitors. This compound is a key compound from this class that has been extensively studied.

| Compound | Target | P. falciparum Strain(s) | IC50 (nM) | ED90 (mg/kg) | Citation(s) |

| This compound | PfCPSF3 | Laboratory-adapted (mean) | 32 | - | [2][3] |

| This compound | PfCPSF3 | Ugandan field isolates (mean ex vivo) | 64 | - | [2][3] |

| This compound | PfCPSF3 | 3D7 (sensitive) | 20-56 | - | [4] |

| This compound | PfCPSF3 | W2, Dd2, K1, HB3, FCR3, TM90C2B (resistant) | 20-56 | - | [4] |

| This compound | - | Murine P. berghei infection | - | 0.34 (day 4) | [2][3] |

| This compound | - | Murine P. falciparum infection | - | 0.57 (day 4) | [2][3] |

Structural Biology of PfCPSF3

An experimentally determined X-ray crystal structure of P. falciparum CPSF3 is not yet publicly available. However, homology models have been generated based on the structures of orthologous proteins.[2] These models have been instrumental in understanding the binding of inhibitors and the impact of resistance mutations.

The active site of PfCPSF3 is predicted to be a deep cleft containing two zinc ions, which are essential for its catalytic activity. The benzoxaborole inhibitors are thought to interact with the active site residues and the catalytic zinc ions.

Resistance Mutations: In vitro selection of this compound-resistant P. falciparum has identified several point mutations in the pfcpsf3 gene, including T406I, Y408S, T409A, and D470N. Homology models place these mutations within the putative active site of the enzyme, suggesting that they sterically hinder the binding of this compound or alter the active site conformation.

Signaling Pathways and Experimental Workflows

PfCPSF3-mediated mRNA Processing Pathway

Caption: Role of PfCPSF3 in mRNA processing and its inhibition.

Experimental Workflow for PfCPSF3 Inhibitor Screening

Caption: A typical workflow for discovering PfCPSF3 inhibitors.

Experimental Protocols

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay is fundamental for determining the potency of compounds against the parasite.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.

-

Human red blood cells (RBCs).

-

Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

DNA-intercalating dye (e.g., SYBR Green I or DAPI).

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).

-

Fluorescence plate reader.

Methodology:

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

-

Serially dilute the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Add the parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add lysis buffer containing a DNA-intercalating dye to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a plate reader (e.g., excitation at 485 nm and emission at 530 nm for SYBR Green I).

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

CRISPR-Cas9 Mediated Gene Editing for Target Validation

This protocol outlines the general steps for introducing specific mutations into the pfcpsf3 gene to confirm its role in drug resistance.

Materials:

-

Plasmids:

-

pUF1-Cas9 (expressing Cas9 nuclease).

-

pL6-eGFP (for expressing the guide RNA).

-

A donor template plasmid containing the desired mutation in the pfcpsf3 gene flanked by homology arms.

-

-

P. falciparum 3D7 strain.

-

Human RBCs.

-

Cytomix buffer.

-

Electroporator and cuvettes.

-

Selection drug (e.g., blasticidin S for the pL6 plasmid).

Methodology:

-

Guide RNA Design and Cloning: Design a guide RNA targeting the region of the pfcpsf3 gene to be mutated. Clone the guide RNA sequence into the pL6-eGFP plasmid.

-

Donor Template Construction: Synthesize a DNA fragment containing the desired mutation in pfcpsf3 flanked by approximately 500 bp homology arms on each side. Clone this fragment into a donor plasmid.

-

Transfection:

-

Prepare a mixture of the Cas9-expressing plasmid, the guide RNA-expressing plasmid, and the donor template plasmid.

-

Mix the plasmid DNA with ring-stage infected RBCs in Cytomix buffer.

-

Electroporate the mixture using a pre-set program.

-

-

Selection and Cloning:

-

Culture the transfected parasites in the presence of the selection drug.

-

Once drug-resistant parasites emerge, clone them by limiting dilution.

-

-

Genotypic and Phenotypic Analysis:

-

Sequence the pfcpsf3 gene in the cloned parasite lines to confirm the presence of the desired mutation.

-

Perform growth inhibition assays with the compound of interest (e.g., this compound) to confirm that the mutation confers resistance.

-

Clinical Development Landscape

As of late 2025, there are no publicly disclosed clinical trials specifically targeting PfCPSF3. However, the benzoxaborole scaffold, to which PfCPSF3 inhibitors belong, is being actively pursued in antimalarial drug discovery programs.[5][6] The preclinical data for compounds like this compound suggest a favorable profile for further development. The novel mechanism of action of PfCPSF3 inhibitors makes them attractive candidates for combination therapies to combat drug-resistant malaria. Continued research and development in this area may lead to the initiation of clinical trials in the coming years.

Conclusion

PfCPSF3 has been robustly validated as a promising new drug target for the treatment of malaria. Its essential role in parasite mRNA processing and the existence of potent inhibitors with a novel mechanism of action highlight its therapeutic potential. The availability of in vitro and in vivo models, along with genetic tools for target validation, provides a solid foundation for the discovery and development of next-generation antimalarials targeting this enzyme. Further research into the structural biology of PfCPSF3 and the identification of diverse chemical scaffolds that inhibit its function will be crucial for advancing these promising findings towards clinical application.

References

- 1. What are PfCPSF3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NIH 2020 Benzoxaborole-Based Antimalarial Drug Discovery | www.inknowvation.com [inknowvation.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. mesamalaria.org [mesamalaria.org]

- 6. Benzoxaborole-based antimalarial drug discovery - Marissa Aubrey [grantome.com]

AN3661: A Technical Guide to its Biological Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN3661 is a novel benzoxaborole compound demonstrating potent antimalarial activity. It exhibits a broad spectrum of activity against multiple life cycle stages of Plasmodium falciparum, including drug-resistant strains, and is effective in in vivo models of malaria. Its mechanism of action involves the inhibition of the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), a critical enzyme in pre-messenger RNA (pre-mRNA) processing. This disruption of a fundamental cellular process leads to parasite death. This document provides a comprehensive overview of the biological activity, spectrum, and mechanism of action of this compound, including detailed experimental protocols and visual representations of its molecular pathway and experimental workflows.

Biological Activity and Spectrum of this compound

This compound has demonstrated potent inhibitory activity against various strains of Plasmodium falciparum in vitro and has shown efficacy in murine models of malaria.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Strain | Drug Resistance Profile | IC50 (nM) | Citation |

| 3D7 | Drug-sensitive | 20-56 | [1] |

| W2 | Chloroquine-resistant, Mefloquine-resistant | 32 (mean) | [2][3] |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 32 (mean) | [2] |

| K1 | Chloroquine-resistant, Sulfadoxine/Pyrimethamine-resistant | 32 (mean) | [2] |

| HB3 | Chloroquine-resistant | 32 (mean) | [2] |

| FCR3 | Chloroquine-resistant | 32 (mean) | [2] |

| TM90C2B | Chloroquine-resistant | 32 (mean) | [2] |

| Ugandan field isolates | Mixed resistance | 64 (mean ex vivo) | [2][3][4] |

Table 2: In Vivo Efficacy of this compound in Murine Malaria Models

| Murine Model | Plasmodium Species | Administration Route | Efficacy Metric | Value | Citation |

| Swiss Webster mice | P. berghei | Oral | ED90 (Day 4) | 0.34 mg/kg | [2][3][5] |

| NODscidIL-2Rγnull mice | P. falciparum | Oral | ED90 (Day 4) | 0.57 mg/kg | [2][3][5] |

Mechanism of Action: Inhibition of PfCPSF3

This compound targets and inhibits the endonuclease activity of PfCPSF3, a key component of the pre-mRNA 3'-end processing machinery in Plasmodium falciparum.[6] This machinery is essential for the maturation of most messenger RNAs, which involves the cleavage of the pre-mRNA and the subsequent addition of a poly(A) tail. By inhibiting PfCPSF3, this compound disrupts this vital process, leading to a global shutdown of mature mRNA production and ultimately, parasite death.[3]

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity and mechanism of action of this compound.

In Vitro Anti-plasmodial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7, W2)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

This compound stock solution in DMSO

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol treatment.

-

Prepare a parasite culture with approximately 0.5% parasitemia and 2% hematocrit in complete medium.

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

-

Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilution.

-

Incubate the plates for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model

This protocol describes the evaluation of this compound's efficacy in a murine model of malaria, such as the P. berghei infection model in Swiss Webster mice.

Materials:

-

Female Swiss Webster mice (6-8 weeks old)

-

Plasmodium berghei ANKA strain

-

This compound formulated for oral administration

-

Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally with 1 x 10^5 P. berghei-infected red blood cells.

-

Randomly assign mice to treatment and control groups.

-

On day 3 post-infection, begin oral administration of this compound or vehicle control once daily for four consecutive days.

-

Monitor parasitemia daily from day 3 to day 7 post-infection by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected erythrocytes under a microscope.

-

Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.

-

Determine the 90% effective dose (ED90) by plotting the dose-response curve.

-

Monitor mice for survival.

In Vitro Resistance Selection and Whole-Genome Analysis

This protocol outlines the process of generating this compound-resistant P. falciparum lines and identifying the genetic basis of resistance.

References

- 1. CRISPR-Cas9 gene editing of P. falciparum [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. malariaresearch.eu [malariaresearch.eu]

- 4. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]

- 5. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 6. biorxiv.org [biorxiv.org]

AN3661: A Technical Guide to a Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AN3661, a potent antimalarial compound belonging to the benzoxaborole class. This document details its chemical properties, mechanism of action, efficacy data, and the experimental protocols utilized in its evaluation.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1268335-33-6 | [1][2] |

| Molecular Formula | C10H11BO4 | [1] |

| Molecular Weight | 206.0 g/mol | [1][2] |

Mechanism of Action

This compound exerts its antimalarial activity through a novel mechanism of action: the inhibition of the Plasmodium falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3).[1][3][4][5] PfCPSF3 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA), a vital step for the maturation and stability of mRNA transcripts.[4] By binding to and inhibiting PfCPSF3, this compound disrupts the normal processing of parasite pre-mRNAs, leading to a loss of transcript stability and ultimately, parasite death.[5][6] This unique target provides a mode of action distinct from currently available antimalarial drugs.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the pre-mRNA processing pathway in P. falciparum.

Caption: Inhibition of PfCPSF3 by this compound disrupts pre-mRNA processing.

Efficacy Data

This compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro, as well as efficacy in in vivo murine models of malaria.

In Vitro Efficacy

| P. falciparum Strain | IC50 (nM) | Notes | Reference |

| Laboratory-adapted strains (mean) | 32 | Includes drug-sensitive and resistant strains | [1] |

| 3D7 | 20-56 | Drug-sensitive | [5][6] |

| W2 | 20-56 | Chloroquine-resistant | [5][6] |

| Dd2 | 20-56 | Multidrug-resistant | [5][6] |

| K1 | 20-56 | Multidrug-resistant | [5][6] |

| HB3 | 20-56 | Chloroquine-resistant | [5][6] |

| FCR3 | 20-56 | Chloroquine-resistant | [5][6] |

| TM90C2B | 20-56 | Multidrug-resistant | [5][6] |

| Ugandan field isolates (mean ex vivo) | 64 | Freshly isolated parasites | [1][6][7] |

In Vivo Efficacy in Murine Models

| Murine Model | Dosing Regimen | Efficacy Endpoint | Value | Reference |

| P. berghei-infected mice | 50-200 mg/kg, p.o., daily for 4 days | ED90 (Day 4) | 0.34 mg/kg | [5][7] |

| P. falciparum-infected mice | Orally for 4 days, starting on day 3 of infection | ED90 (4 days post-initiation) | 0.57 mg/kg | [5][7] |

Cytotoxicity

This compound exhibits minimal cytotoxicity against mammalian cell lines, suggesting a favorable selectivity profile.

| Cell Line | CC50 (µM) | Reference |

| Jurkat | 60.5 | [5] |

| Other mammalian cell lines | >25 | [5] |

Experimental Protocols

Detailed experimental protocols for the evaluation of antimalarial compounds are critical for reproducible research. The following are generalized protocols based on standard methods in the field, as the specific, detailed protocols from the primary this compound studies are not publicly available.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are kept at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Assay Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well plate.

-

Parasite Inoculation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.

-

Fluorescence Reading: The plate is read on a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol outlines the assessment of a compound's efficacy in a mouse model of malaria.

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are infected intravenously with Plasmodium berghei-parasitized red blood cells.

-

Treatment: The test compound (this compound) is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) and administered orally once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group is included.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

Data Analysis: The percent inhibition of parasite growth is calculated relative to the vehicle control group. The effective dose that inhibits parasite growth by 90% (ED90) is determined by regression analysis.

Conclusion

This compound is a promising antimalarial candidate with a novel mechanism of action targeting PfCPSF3. Its potent in vitro and in vivo activity against a wide range of P. falciparum strains, coupled with a favorable safety profile, underscores its potential as a next-generation therapeutic for malaria. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. abmole.com [abmole.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. AN-3661 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

AN3661: A Technical Guide to its Applications in Parasitology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of AN3661 in the field of parasitology, with a primary focus on its activity against Plasmodium falciparum, the causative agent of the most severe form of malaria. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its investigation.

Introduction to this compound

This compound is a novel benzoxaborole compound that has demonstrated potent antiparasitic activity.[1][2] Its unique mode of action and efficacy against drug-resistant parasite strains make it a compound of significant interest in the development of new antiparasitic therapies.[1] Benzoxaboroles are a class of boron-containing heterocyclic compounds that have shown broad-spectrum activity against various pathogens, including bacteria, fungi, and protozoa.[1][2]

Mechanism of Action

This compound exerts its antiparasitic effect by targeting and inhibiting the cleavage and polyadenylation specificity factor subunit 3 (CPSF3) in parasites.[1][3] In Plasmodium falciparum, this enzyme is denoted as PfCPSF3. CPSF3 is a critical component of the machinery responsible for the 3'-end processing of pre-messenger RNA (pre-mRNA). By inhibiting PfCPSF3, this compound disrupts the maturation of mRNA transcripts, leading to a failure in the production of essential proteins and ultimately causing parasite death.[1][3] This mechanism of action is distinct from most currently used antimalarial drugs, making this compound a promising candidate for overcoming existing drug resistance.

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on PfCPSF3 and its downstream effects on the parasite.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against various Plasmodium species and its cytotoxicity profile.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Parasite Strain/Isolate | IC50 (nM) | Reference |

| Laboratory-adapted strains (mean) | 32 | [1][2] |

| Ugandan field isolates (mean ex vivo) | 64 | [1][2] |

| 3D7 (sensitive) | 20-56 | [3] |

| W2 (resistant) | 20-56 | [3] |

| Dd2 (resistant) | 20-56 | [3] |

| K1 (resistant) | 20-56 | [3] |

| HB3 (resistant) | 20-56 | [3] |

| FCR3 (resistant) | 20-56 | [3] |

| TM90C2B (resistant) | 20-56 | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Malaria

| Murine Model | ED90 (mg/kg) | Treatment Regimen | Reference |

| P. berghei infection | 0.34 | Day 4 | [1][2] |

| P. falciparum infection | 0.57 | Day 4 | [1][2] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Reference |

| Jurkat | 60.5 | [3] |

| Other mammalian cell lines | >25 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antiparasitic activity of this compound.

In Vitro Susceptibility Testing of P. falciparum

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum using the SYBR Green I-based fluorescence assay.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, AlbuMAX II, and gentamicin)

-

Human erythrocytes (O+)

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a hematocrit of 2% to each well.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

-

After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate IC50 values by fitting the fluorescence data to a dose-response curve using appropriate software.

In Vivo Efficacy in a P. berghei Mouse Model

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound against P. berghei in mice.

Materials:

-

Plasmodium berghei ANKA strain

-

6-8 week old female Swiss Webster mice

-

This compound formulation for oral gavage (e.g., in 70% Tween-80/30% ethanol or 0.5% hydroxyethylcellulose/0.25% Tween-80)

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally with 1x10^5 P. berghei-infected red blood cells on day 0.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound orally once daily for four consecutive days (days 0 to 3 post-infection). The control group receives the vehicle only.

-

On day 4, prepare thin blood smears from the tail vein of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by light microscopy.

-

Calculate the percentage of parasite growth inhibition compared to the vehicle-treated control group to determine the effective dose (e.g., ED90).

In Vitro Resistance Selection

This protocol describes a method for selecting this compound-resistant P. falciparum parasites in vitro.

Materials:

-

P. falciparum culture

-

Complete culture medium

-

This compound

-

96-well plates or culture flasks

Procedure:

-

Expose a high-density culture of P. falciparum to a sub-lethal concentration of this compound (e.g., 2-3 times the IC50).

-

Maintain the culture with continuous drug pressure, changing the medium and adding fresh drug every 48 hours.

-

Monitor the culture for parasite recrudescence.

-

Once parasites reappear, gradually increase the concentration of this compound in a stepwise manner.

-

Continue this process until parasites can grow in the presence of a significantly higher concentration of this compound compared to the parental strain.

-

Clone the resistant parasites by limiting dilution and characterize their resistance phenotype and genotype.

Target Validation using CRISPR-Cas9

This protocol provides a general workflow for using CRISPR-Cas9 to introduce mutations into the pfcpsf3 gene to confirm its role in this compound resistance.

Materials:

-

P. falciparum culture

-

pUF1-Cas9 plasmid

-

pL6-sgRNA plasmid

-

Donor DNA template with the desired mutation in pfcpsf3 and shield mutations

-

Transfection buffer (e.g., Cytomix)

-

Electroporator

Procedure:

-

Design a single guide RNA (sgRNA) targeting the pfcpsf3 gene.

-

Clone the sgRNA into the pL6-sgRNA plasmid.

-

Prepare a donor DNA template containing the desired mutation and silent mutations to prevent Cas9 re-cleavage.

-

Co-transfect ring-stage P. falciparum parasites with the Cas9 plasmid, the sgRNA plasmid, and the donor template via electroporation.

-

Select for transfected parasites using the appropriate drug selection marker.

-

Once parasites emerge, clone them and sequence the pfcpsf3 locus to confirm the desired mutation.

-

Perform in vitro susceptibility testing to assess the change in this compound IC50 in the mutated parasites compared to the wild-type.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive experimental workflow for the preclinical evaluation of this compound as an antimalarial agent.

Conclusion

This compound is a promising antiparasitic compound with a novel mechanism of action that is effective against drug-resistant strains of P. falciparum. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the evaluation and development of this compound and other benzoxaboroles as potential treatments for parasitic diseases. Further research into its activity against other parasites and its optimization for clinical use is warranted.

References

- 1. A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production and Purification of Plasmodium Circumsporozoite Protein in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]

AN3661: A Technical Guide to its Application in mRNA Processing Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AN3661, a benzoxaborole-based compound, as a potent and specific tool for the investigation of messenger RNA (mRNA) processing. By targeting a key enzymatic component of the 3'-end processing machinery, this compound offers a unique mechanism to probe the intricacies of transcription termination and mRNA maturation.

Introduction: Mechanism of Action

This compound is a small molecule inhibitor that has been identified as a powerful tool in the study of eukaryotic gene expression. Its primary molecular target is the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3) , also known as CPSF-73.[1][2] CPSF3 is the endonuclease responsible for cleaving precursor mRNA (pre-mRNA) transcripts, a critical step that precedes the addition of the poly(A) tail.[3][4] This 3'-end processing is essential for mRNA stability, nuclear export, and efficient translation.[3]

The benzoxaborole moiety of this compound interacts with the active site of CPSF3.[1][5] This binding competitively inhibits the endonuclease activity of the enzyme, effectively blocking the cleavage of the nascent pre-mRNA transcript.[1] The direct consequence of this inhibition is the failure of proper transcription termination, leading to a phenomenon known as transcriptional readthrough , where RNA Polymerase II continues to transcribe DNA downstream of the normal termination site.[1] This makes this compound an invaluable chemical probe for studying the dynamics of transcription, mRNA maturation, and the consequences of their dysregulation.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound has been quantified across various organisms and assay formats. Its potency highlights its utility as both a research tool and a potential therapeutic lead.

| Target Organism/System | Target Enzyme | Assay Type | IC₅₀ Value | Reference |

| Human | CPSF73 | Real-Time Fluorescence Assay | 3.6 µM | [6] |

| Human | CPSF73 | Gel-Based End-Point Assay | 0.85 µM | [6] |

| Plasmodium falciparum | PfCPSF3 | In vitro growth inhibition | 32 nM (mean) | [2] |

| Sarcocystis neurona | SnCPSF3 | In vitro growth inhibition | 10.68 nM (estimated) | [7] |

| Toxoplasma gondii | TgCPSF3 | In vitro growth inhibition | Potent activity reported | [8] |

Signaling and Mechanistic Pathways

The inhibitory action of this compound directly intercepts the canonical pre-mRNA 3'-end processing pathway. The following diagram illustrates this mechanism.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to study mRNA processing both in vitro and in cellular contexts.

This assay quantitatively measures the endonuclease activity of CPSF73 and its inhibition by this compound in a reconstituted system.[6][9]

-

Reagents and Materials:

-

Recombinant human CPSF73 protein.

-

Fluorescently labeled RNA substrate: A short pre-mRNA sequence containing a polyadenylation signal and cleavage site, labeled with a fluorophore (e.g., FAM) on the 3' end and a quencher (e.g., TAMRA) on the 5' end.

-

Assay Buffer: 20 mM HEPES-KOH (pH 8.0), 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT.

-

This compound stock solution (e.g., 100 mM in 100% DMSO).

-

384-well microplate compatible with a fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A final concentration range of 0.1 µM to 300 µM is recommended.[6]

-

In each well of the microplate, assemble the reaction mixture:

-

Assay Buffer.

-

Recombinant CPSF73.

-

Desired concentration of this compound or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 0.3%).[9]

-

-

Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescently labeled RNA substrate (e.g., final concentration of 40 nM).[6]

-

Immediately begin monitoring the increase in fluorescence in real-time using a plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore.

-

Record fluorescence intensity at regular intervals for 60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the DMSO control.

-

Plot the normalized velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]

-

This workflow assesses the impact of this compound on global mRNA processing within a cellular context by measuring transcriptional readthrough.

Caption: Experimental Workflow for this compound Cellular Analysis.

-

Cell Treatment and RNA Isolation:

-

Culture cells (e.g., HeLa, cancer cell lines) to ~70-80% confluency.

-

Treat cells with a predetermined concentration of this compound (e.g., based on proliferation assays) or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

Harvest cells and isolate total RNA using a Trizol-based method or a commercial kit.[10][11] Ensure high quality RNA with a RIN ≥ 7.[11]

-

-

RNA-Seq Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.[10]

-

Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit according to the manufacturer's protocol.

-

Perform high-throughput sequencing on a platform such as Illumina to generate paired-end reads.

-

-

Bioinformatic Analysis of Transcriptional Readthrough:

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[12]

-

Alignment: Align the quality-filtered reads to the appropriate reference genome using a splice-aware aligner like STAR or Bowtie 2.[8][13]

-

Quantification of Readthrough: For each annotated gene, quantify the number of reads mapping to the gene body and to a defined window downstream of the annotated transcription termination site (e.g., 2-5 kb).

-

Calculate Readthrough Index: For each gene, calculate a "Readthrough Index" as the ratio of read density in the downstream window to the read density in the gene body.

-

Differential Analysis: Compare the Readthrough Index for each gene between this compound-treated and vehicle-treated samples to identify genes with significant increases in transcriptional readthrough.

-

Conclusion

This compound is a specific and potent inhibitor of the essential mRNA processing factor CPSF73. Its well-defined mechanism of action, which leads to predictable molecular consequences like transcriptional readthrough, establishes it as a first-class chemical tool. The protocols and data presented in this guide equip researchers to leverage this compound for detailed investigations into the fundamental processes of transcription termination, mRNA 3'-end formation, and the cellular pathways that are dependent on their fidelity.

References

- 1. Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mechanistic insights into mRNA 3′-end processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the mRNA endonuclease CPSF73 inhibits breast cancer cell migration, invasion, and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The trypanocidal benzoxaborole AN7973 inhibits trypanosome mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A real-time fluorescence assay for CPSF73, the nuclease for pre-mRNA 3′-end processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 130.239.72.131:3000 [130.239.72.131:3000]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AN3661 In Vitro Assay against P. falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN3661 is a novel benzoxaborole-based antimalarial agent that has demonstrated potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document provides detailed protocols for the in vitro assessment of this compound's efficacy against the asexual blood stages of P. falciparum, along with a summary of its inhibitory concentrations and a description of its mechanism of action.

Mechanism of Action

This compound targets the P. falciparum Cleavage and Polyadenylation Specificity Factor Subunit 3 (PfCPSF3), a key enzyme in the pre-mRNA processing machinery.[1][2][3] PfCPSF3 is a homolog of the mammalian CPSF-73 and functions as an endonuclease within the CPSF complex. This complex is responsible for the cleavage and subsequent polyadenylation of pre-mRNAs, which are essential steps for producing mature, stable, and translatable messenger RNA (mRNA). By inhibiting PfCPSF3, this compound disrupts the production of essential proteins, ultimately leading to parasite death.[4] This unique mechanism of action makes this compound a promising candidate for overcoming resistance to existing antimalarial drugs.

Data Presentation

The in vitro potency of this compound has been evaluated against a panel of laboratory-adapted P. falciparum strains, including those with known resistance to conventional antimalarials. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits parasite growth by 50%, are summarized in the table below.

| P. falciparum Strain | Resistance Profile | Mean IC50 (nM) | Reference |

| 3D7 | Chloroquine-sensitive | 32 | [1] |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | - | - |

| W2 | Chloroquine-resistant, Pyrimethamine-resistant | - | - |

| K1 | Multidrug-resistant | - | - |

| HB3 | Chloroquine-resistant | - | - |

| FCR3 | Chloroquine-resistant | - | - |

| TM90C2B | Chloroquine-resistant | - | - |

| Ugandan field isolates | Mixed resistance | 64 (ex vivo) | [1][3] |

Note: Specific IC50 values for all listed resistant strains were not detailed in the provided search results, but potent activity against them was reported.

Experimental Protocols

In Vitro Culture of Asexual Blood Stages of P. falciparum

This protocol describes the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum parasite culture (e.g., 3D7 strain)

-

Human red blood cells (RBCs), type O+

-

Complete Culture Medium (CCM):

-

RPMI-1640 medium with L-glutamine and 25 mM HEPES

-

10% heat-inactivated human serum (type A+) or 0.5% Albumax II

-

25 mM Sodium Bicarbonate

-

25 µg/mL Gentamicin

-

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

37°C incubator

-

Sterile culture flasks (T25 or T75)

-

Centrifuge

Procedure:

-

Preparation of Complete Culture Medium (CCM): Aseptically combine all CCM components. Warm the medium to 37°C before use.

-

Washing Red Blood Cells (RBCs):

-

Centrifuge whole blood to pellet the RBCs.

-

Remove the plasma and buffy coat.

-

Wash the RBCs three times with an equal volume of RPMI-1640 by centrifugation and resuspension.

-

After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.

-

-

Initiating and Maintaining the Culture:

-

To initiate a culture, mix parasitized RBCs with fresh, washed RBCs to achieve the desired parasitemia (typically 0.5-1%) and a final hematocrit of 5% in a culture flask with CCM.

-

Place the flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.

-

Change the medium daily to provide fresh nutrients and remove metabolic waste.

-

Monitor parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.

-

Split the culture as needed to maintain parasitemia between 1% and 5% by adding fresh, washed RBCs and CCM.

-

This compound In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the IC50 value of this compound against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)

-

This compound stock solution (in DMSO)

-

Complete Culture Medium (CCM)

-

96-well black, clear-bottom microplates

-

SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

-

Drug Dilution:

-

Prepare a serial dilution of this compound in CCM in a separate 96-well plate. The final concentrations should typically range from low nanomolar to micromolar.

-

Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine) as a positive control.

-

-

Assay Setup:

-

Add 50 µL of each drug dilution to the corresponding wells of the black, clear-bottom 96-well plate in duplicate or triplicate.

-

Add 50 µL of the synchronized ring-stage parasite culture to each well.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Place the plate in a modular incubation chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.

-

-

Lysis and Staining:

-

After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from the drug-free control wells.

-

Normalize the fluorescence data to the drug-free control wells (representing 100% growth).

-

Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

-